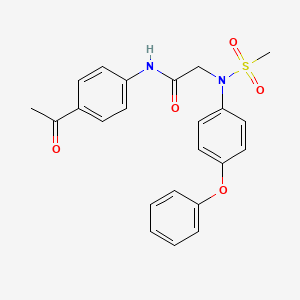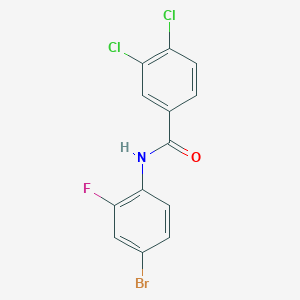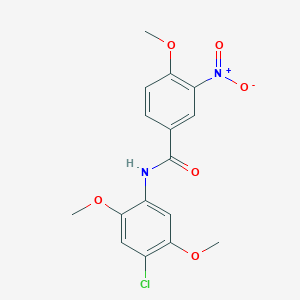
(4-(4-Fluorophenyl)piperazin-1-yl)(2-iodophenyl)methanone
Descripción general
Descripción
(4-(4-Fluorophenyl)piperazin-1-yl)(2-iodophenyl)methanone is a chemical compound with the molecular formula C17H16FIN2O It is a member of the piperazine family, which is known for its diverse pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(2-iodophenyl)methanone typically involves the reaction of 4-fluorophenylpiperazine with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of automated equipment for mixing, heating, and purification.
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-Fluorophenyl)piperazin-1-yl)(2-iodophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used for substitution of the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl derivatives, while oxidation and reduction can lead to different functionalized compounds .
Aplicaciones Científicas De Investigación
(4-(4-Fluorophenyl)piperazin-1-yl)(2-iodophenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Pharmacology: The compound is studied for its interactions with various receptors and enzymes, providing insights into its potential as a drug candidate.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(2-iodophenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to elucidate its precise mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone: A cannabinoid receptor inverse agonist with a similar piperazine structure.
(4-(4-Aminophenyl)piperazin-1-yl)(2-fluorophenyl)methanone: Another piperazine derivative with potential pharmacological applications.
Uniqueness
(4-(4-Fluorophenyl)piperazin-1-yl)(2-iodophenyl)methanone is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the molecular structure provides distinct properties that can be exploited in drug design and development .
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FIN2O/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNAWZQKBWUUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-CHLORO-4-METHOXYPHENYL)-N-[(N'-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE](/img/structure/B3455596.png)
![2,6-Bis(4-methylpyridin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3455608.png)
![1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE](/img/structure/B3455616.png)
![N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3455628.png)
![(4-chloro-2-nitrophenyl)[4-(4-fluorophenyl)piperazino]methanone](/img/structure/B3455637.png)




![N-(2,4-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B3455692.png)
![N-({4-[(PHENYLFORMAMIDO)METHYL]PIPERAZIN-1-YL}METHYL)BENZAMIDE](/img/structure/B3455699.png)


